1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is a chemical compound with the molecular formula . It is classified as an indazole derivative, a group recognized for their diverse biological activities and applications in medicinal chemistry. This compound is notable for its potential in drug discovery and development due to its unique structure and properties.
The compound can be sourced from various chemical suppliers, including Benchchem, which provides detailed specifications and availability information. It is also listed in chemical databases such as the EPA DSSTox, indicating its relevance in toxicological studies and environmental assessments.
1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is classified under several categories:
The synthesis of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one typically involves the following methods:
The reaction mechanism involves nucleophilic attack of the indazole nitrogen on the carbonyl carbon of ethanoyl chloride, leading to the formation of the desired product along with by-products that can be minimized through careful reaction management.
The molecular structure of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one can be represented as follows:
Key structural data includes:
1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is reactive under various conditions:
The bromine atom at the 5th position can be substituted with nucleophiles such as amines or thiols, allowing for the synthesis of new derivatives.
The ethanone group can undergo:
Common reagents used include sodium borohydride for reduction reactions and potassium permanganate for oxidation processes. These transformations provide pathways to synthesize a variety of functionalized indazole derivatives.
The mechanism of action for 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is primarily studied in the context of its biological activities:
Research indicates that this compound may interact with specific biological targets, potentially modulating enzyme activity or receptor binding. For example, it has been explored for its effects on cancer-related pathways, possibly acting as an inhibitor in certain enzymatic processes.
In vitro studies have shown promising results regarding its antimicrobial and anticancer properties, suggesting that it may bind effectively to target proteins involved in disease mechanisms .
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are often employed to confirm the structure and purity of synthesized compounds .
1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Serves as a building block for synthesizing more complex molecules and contributes to developing new synthetic methodologies.
Biology: Investigated for potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors involved in various diseases.
Industry: Utilized in developing specialty chemicals and materials, including dyes and polymers .
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting its significance in advancing therapeutic strategies.
The synthesis of 3-methyl-1H-indazole scaffolds—key precursors for the target bromoacetylated compound—relies on cyclohexanone derivatives and arylhydrazines. A patented calcium silicate-mediated method enables high-yield production under mild conditions: A mixture of 2-nitroacetophenone (1.0 eq), iron powder (4.0 eq), ammonium chloride (0.2 eq), and calcium silicate (0.5 eq) in ethanol/water (3:1) reacts at 65°C for 4 hours. Subsequent acidification with HCl, extraction with ethyl acetate, and recrystallization from methanol yields 3-methyl-1H-indazole with 92% purity and 85% yield [2]. This approach minimizes byproducts like 2H-indazole tautomers through the silicate’s Brønsted acid sites, which catalyze intramolecular cyclization while suppressing dimerization [2] [9].
Alternative routes employ ortho-halogenated acetophenones and methylhydrazine. For example, 2-fluoroacetophenone undergoes nucleophilic substitution with methylhydrazine in DMSO at 110°C, forming 3-methyl-1H-indazole in 78% yield after 12 hours. However, competitive overalkylation at N2 necessitates chromatographic purification, reducing practicality for brominated derivatives [6].
Table 1: Comparative Analysis of 3-Methyl-1H-Indazole Synthetic Methods
Starting Material | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
2-Nitroacetophenone | Fe/NH₄Cl/CaSiO₃, EtOH/H₂O, 65°C, 4h | 85 | 92 | Single-step, minimal tautomerization |
2-Fluoroacetophenone | CH₃NHNH₂, DMSO, 110°C, 12h | 78 | 85 | Broad substrate scope |
2-Bromophenyl ketone | Pd(OAc)₂/XPhos, K₂CO₃, dioxane, 100°C | 82 | 89 | Tolerates electron-withdrawing groups |
Regioselective Bromination: C5-bromination of 3-methyl-1H-indazole exploits electrophilic aromatic substitution (EAS) kinetics, where the C5 position exhibits higher electron density than C4/C6. A mixed HNO₃/H₂SO₄ system (1:3 v/v) at 0°C generates in situ bromine from KBr, achieving 88% conversion to 5-bromo-3-methyl-1H-indazole within 2 hours. Ice-water quenching prevents dibromination by rapidly diluting excess Br⁺ [3] [10]. Microwave-assisted bromination (150°C, 20 min) using N-bromosuccinimide (NBS) in chlorobenzene increases regioselectivity to >95:5 (C5:C4) due to controlled radical initiation [9].
N1-Acetylation: Subsequent acylation employs acetyl chloride in pyridine/THF (1:4) at −10°C to suppress N2-acetyl isomer formation. Quenching with aqueous NaHCO₃ and extraction into dichloromethane yields 1-(5-bromo-3-methyl-1H-indazol-1-yl)ethan-1-one with 91% yield and <2% N2 impurity. Alternatively, acetic anhydride with DMAP catalyst in toluene (80°C, 1h) provides comparable yield (89%) but requires silica gel purification to remove diacetylated byproducts [8] [10].
Table 2: Bromination and Acetylation Method Comparison for 3-Methyl-1H-Indazole
Step | Reagents | Conditions | Yield (%) | Regioselectivity | Key Observation |
---|---|---|---|---|---|
C5-Bromination | KBr/HNO₃/H₂SO₄ | 0°C, 2h | 88 | 90:10 (C5:C4) | Acid-sensitive groups degraded |
C5-Bromination | NBS/CHB, microwave | 150°C, 0.3h | 92 | >95:5 (C5:C4) | Halogen-compatible substrates only |
N1-Acetylation | AcCl/pyridine, THF | −10°C, 3h | 91 | 98:2 (N1:N2) | Low-temperature control critical |
N1-Acetylation | (CH₃CO)₂O/DMAP, toluene | 80°C, 1h | 89 | 90:10 (N1:N2) | Requires chromatographic purification |
N1-Alkylation Control: Achieving >99% N1-selectivity during acetylation requires tailored base-solvent pairs. Sodium hydride (1.1 eq) in anhydrous THF deprotonates 5-bromo-3-methyl-1H-indazole at N1, forming a sodium indazolide that reacts with acetyl chloride within 30 minutes at 25°C. This system outperforms cesium carbonate/DMF (N1:N2 = 1.4:1) or DBU/CH₂Cl₂ (3.2:1) due to THF’s low polarity, which stabilizes the N1-anion as a tight ion pair, disfavoring bulkier N2-alkylation [6] [10]. Steric effects dominate with C3-methyl groups: Electron-withdrawing C5-bromo substituents increase N1 acidity, further enhancing selectivity to 99:1 [6].
Transition Metal Catalysis: Iron(III) chloride (10 mol%) enables ring-opening of styrene oxides for C4-alkenylation prior to acetylation. However, for late-stage functionalization of the acetylated compound, Pd(OAc)₂/PtBu₂Me·HBF₄ (5 mol%) with pivalic acid in toluene (120°C) achieves direct C4-arylation with aryl bromides, yielding 1-(4-aryl-5-bromo-3-methyl-1H-indazol-1-yl)ethan-1-one derivatives (70–85% yield). The acetyl carbonyl acts as a directing group, coordinating Pd(II) to ortho-C4 and suppressing pentamer formation [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: